N'-hydroxy-2-methoxy-3,3-dimethylbutanimidamide
Description
N'-Hydroxy-2-methoxy-3,3-dimethylbutanimidamide is an amidoxime derivative characterized by a hydroxyimino (N'-OH) group, a methoxy (-OCH₃) substituent at position 2, and two methyl (-CH₃) groups at position 3 of the butanimidamide backbone.
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
N'-hydroxy-2-methoxy-3,3-dimethylbutanimidamide |
InChI |
InChI=1S/C7H16N2O2/c1-7(2,3)5(11-4)6(8)9-10/h5,10H,1-4H3,(H2,8,9) |
InChI Key |
KEQYOUPBBUFHON-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C(/C(=N/O)/N)OC |
Canonical SMILES |
CC(C)(C)C(C(=NO)N)OC |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: The compound is mainly produced in research laboratories for experimental purposes .
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-2-methoxy-3,3-dimethylbutanimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving N’-hydroxy-2-methoxy-3,3-dimethylbutanimidamide include oxidizing agents, reducing agents, and nucleophiles . The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used .
Scientific Research Applications
N’-hydroxy-2-methoxy-3,3-dimethylbutanimidamide has several scientific research applications, including its use in chemistry, biology, medicine, and industry . It is often used as a reagent in chemical synthesis and as a reference compound in analytical studies . In biological research, it may be used to study enzyme interactions and metabolic pathways . In medicine, it could be explored for potential therapeutic applications .
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related amidoximes and hydroxamic acids:
Key Observations :
- This may improve solubility in polar solvents or alter ligand-metal binding efficiency .
- Steric Effects : The 3,3-dimethyl groups in the target compound introduce steric hindrance, which could reduce reactivity in nucleophilic reactions compared to less substituted analogs like N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide .
- Hydroxamic Acid Analogs : Compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (a hydroxamic acid) differ in having a CONHOH group instead of an amidoxime (NH-C=N-OH). Hydroxamic acids are more commonly studied for antioxidant and metal-chelating properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
